Benzamide, 2-(benzoylamino)-N-[2-(1-methylethyl)phenyl]-
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Overview
Description
2-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two benzamide groups attached to a central phenyl ring, which is further substituted with a propan-2-yl group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE typically involves the reaction of 2-(propan-2-yl)aniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with another equivalent of benzoyl chloride to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzamide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
2-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacological agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide: Known for its allosteric activation of human glucokinase.
N-(Pyridin-2-yl)benzamide: Used as a catalyst in various chemical reactions.
Uniqueness
2-BENZAMIDO-N-[2-(PROPAN-2-YL)PHENYL]BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C23H22N2O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-benzamido-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-16(2)18-12-6-8-14-20(18)25-23(27)19-13-7-9-15-21(19)24-22(26)17-10-4-3-5-11-17/h3-16H,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
CVFGZACZBTWODS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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